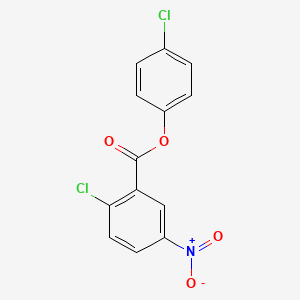

4-chlorophenyl 2-chloro-5-nitrobenzoate

Description

4-Chlorophenyl 2-chloro-5-nitrobenzoate is an aromatic ester featuring a benzoate backbone substituted with chlorine and nitro groups at the 2- and 5-positions, respectively. Its synthesis likely involves esterification of 2-chloro-5-nitrobenzoic acid with 4-chlorophenol, leveraging standard coupling reagents or acid catalysis.

Properties

IUPAC Name |

(4-chlorophenyl) 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO4/c14-8-1-4-10(5-2-8)20-13(17)11-7-9(16(18)19)3-6-12(11)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUBHCKNLWUUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-nitrobenzoic acid and 4-chlorophenol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: 4-chlorophenyl 2-chloro-5-aminobenzoate.

Hydrolysis: 2-chloro-5-nitrobenzoic acid and 4-chlorophenol.

Scientific Research Applications

4-chlorophenyl 2-chloro-5-nitrobenzoate is utilized in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester linkage allows for hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chlorophenyl 2-chloro-5-nitrobenzoate with structurally or functionally analogous compounds, emphasizing physicochemical properties, biological activity, and applications.

Structural Analogs in Pharmaceutical Contexts

- Compound 23 and 24 (Antihypertensive Agents): These quinazolinone derivatives (e.g., 7-chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one) share the 4-chlorophenyl moiety and exhibit potent α1-adrenergic receptor blockade, comparable to prazosin . Unlike this compound, these compounds integrate heterocyclic cores (isoxazole, quinazolinone), enhancing receptor binding specificity. The nitro group in the target compound may instead modulate electronic effects or metabolic stability.

Agrochemical Derivatives: Pyrethroids

- Fenvalerate: A pyrethroid insecticide with the structure (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate (MW: 419.90 g/mol) . Both compounds feature chlorophenyl esters, but Fenvalerate’s α-cyano and phenoxybenzyl groups enhance insecticidal activity through sodium channel modulation.

Physicochemical and Electronic Properties

- Methyl 2-Chloro-5-Methyl-4-Nitrobenzoate :

This analog (MW: 153.26 g/mol, CAS: 1805129-67-2) replaces the 4-chlorophenyl group with a methyl ester . The absence of the chlorophenyl substituent reduces steric hindrance and lipophilicity, likely increasing volatility but decreasing binding affinity in biological systems. - 4-Chloro-2-Methyl-5-Nitrobenzoic Acid :

The free acid form (CAS: 476660-41-0) lacks the ester linkage, leading to higher acidity (pKa ~2–3) and solubility in aqueous bases compared to the esterified target compound .

Computational and Spectroscopic Insights

- DFT Studies on Chlorophenyl-Containing Compounds :

Computational analyses of analogs like 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one reveal that electron-withdrawing groups (e.g., nitro, chloro) reduce HOMO-LUMO gaps, enhancing reactivity . The nitro group at the 5-position in the target compound may similarly stabilize negative charges, influencing nucleophilic substitution pathways.

Comparative Data Table

Key Research Findings

Biological Activity : Chlorophenyl-containing esters often exhibit bioactivity (e.g., antihypertensive, insecticidal) but require specific pharmacophores (e.g., heterocycles in Compound 23) for target engagement .

Electronic Effects : Nitro and chloro substituents reduce electron density, enhancing stability and altering reaction kinetics in electrophilic substitutions .

Environmental Fate : Ester groups generally increase biodegradability compared to halogenated aromatics, though nitro groups may contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.